
3-Chlorophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorophenanthridine can be synthesized through several methods. One common approach involves the chlorination of phenanthridine using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Solvent-free and transition metal catalyst-free methods have also been developed to make the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to 3-chloro-9,10-dihydrophenanthridine using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce other substituents at specific positions on the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthridinequinone.
Reduction: 3-Chloro-9,10-dihydrophenanthridine.
Substitution: 3-Bromophenanthridine.
Applications De Recherche Scientifique
3-Chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing DNA-binding agents.
Medicine: Derivatives of this compound have shown potential as antitumor and antiparasitic agents due to their ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-chlorophenanthridine involves its interaction with biological targets, primarily DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular pathways involved in its action include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound, lacking the chlorine substituent.
6-Chlorophenanthridine: Another chlorinated derivative with the chlorine atom at the sixth position.
Phenanthroline: A nitrogen-containing heterocycle with nitrogens at the 4 and 5 positions.
Comparison: 3-Chlorophenanthridine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to phenanthridine, the chlorinated derivative exhibits enhanced DNA-binding properties and increased stability. The presence of the chlorine atom also allows for further functionalization, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H8ClN |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
3-chlorophenanthridine |
InChI |
InChI=1S/C13H8ClN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |
Clé InChI |
BMSQOMUFUFJDQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)Cl)N=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)
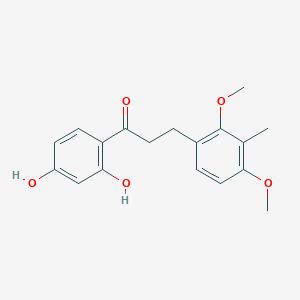
![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)

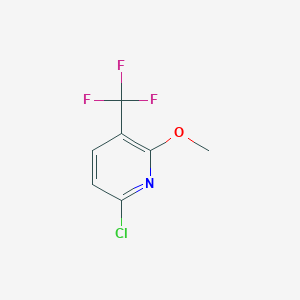
![6,7-Dimethoxy-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12272989.png)
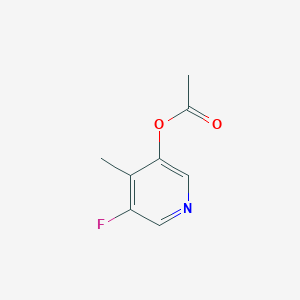
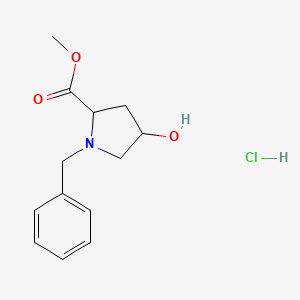
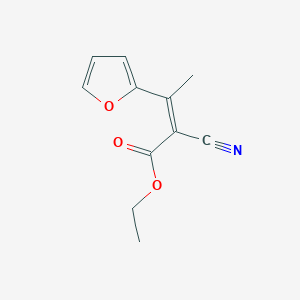

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12273018.png)
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
